![molecular formula C15H23NO4S B14193636 {[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid CAS No. 922714-89-4](/img/structure/B14193636.png)
{[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocycle that is widely used in organic chemistry due to its aromatic properties and stability. The compound features an octylcarbamoyl group attached to the thiophene ring, which is further linked to an acetic acid moiety through an oxygen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Octylcarbamoyl Group: This step involves the reaction of the thiophene derivative with octyl isocyanate under suitable conditions to form the octylcarbamoyl-substituted thiophene.
Attachment of the Acetic Acid Moiety: The final step involves the esterification of the thiophene derivative with chloroacetic acid in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: {[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives or other reduced forms of the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
{[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of sulfur-containing heterocycles.
Industry: Used in the production of advanced materials, including conductive polymers and organic semiconductors.
作用機序
The mechanism of action of {[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiophene ring can participate in π-π interactions, while the octylcarbamoyl group can enhance its lipophilicity, facilitating membrane permeability. The acetic acid moiety can form hydrogen bonds with target molecules, contributing to its overall activity.
類似化合物との比較
Similar Compounds
Thiophene-2-acetic acid: Another isomer of thiophene acetic acid with similar properties but different substitution patterns.
Thiophene-3-acetic acid: A precursor to various functionalized derivatives of polythiophene.
Thiazole derivatives: Compounds with a similar sulfur-containing heterocycle but with a nitrogen atom in the ring.
Uniqueness
{[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid is unique due to the presence of the octylcarbamoyl group, which imparts distinct lipophilic properties and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
922714-89-4 |
|---|---|
分子式 |
C15H23NO4S |
分子量 |
313.4 g/mol |
IUPAC名 |
2-[5-(octylcarbamoyl)thiophen-3-yl]oxyacetic acid |
InChI |
InChI=1S/C15H23NO4S/c1-2-3-4-5-6-7-8-16-15(19)13-9-12(11-21-13)20-10-14(17)18/h9,11H,2-8,10H2,1H3,(H,16,19)(H,17,18) |
InChIキー |
ZMKRYXXEHGLZSG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCNC(=O)C1=CC(=CS1)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


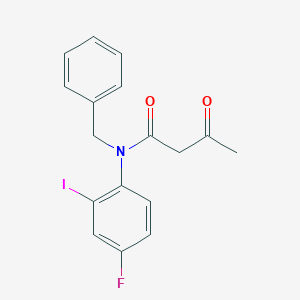
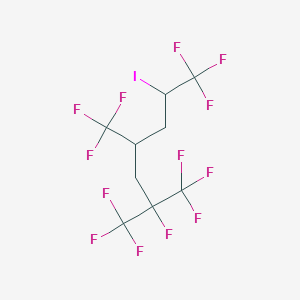
![1-[4-(Difluoromethoxy)phenyl]-2-(pyridin-3-yl)ethane-1,2-dione](/img/structure/B14193584.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]](/img/structure/B14193589.png)

![3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine](/img/structure/B14193601.png)
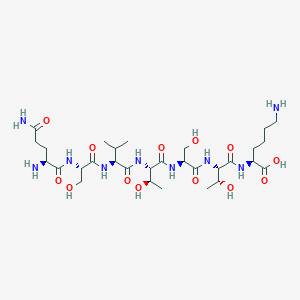
![4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B14193612.png)

![5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol](/img/structure/B14193622.png)
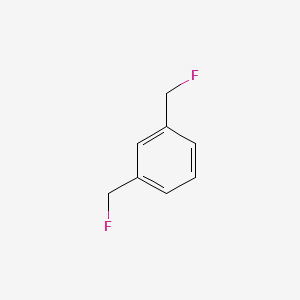
![1,3-Bis[4-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]propane-1,3-dione](/img/structure/B14193631.png)
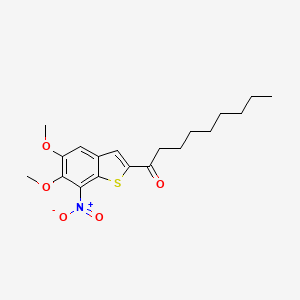
![Acetic acid, [[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-, ethyl ester](/img/structure/B14193646.png)
